(2-Phenylethyl)propylamine

Description

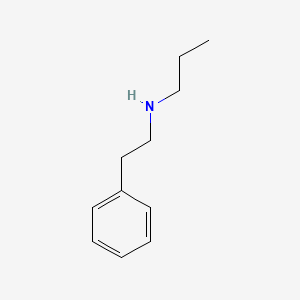

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-phenylethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIRPZWDICEMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389740 | |

| Record name | (2-Phenylethyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27906-91-8 | |

| Record name | (2-Phenylethyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to (2-Phenylethyl)propylamine

The synthesis of this compound can be achieved through several direct routes, primarily involving reductive amination and alkylation reactions.

Reductive Amination Strategies

Reductive amination stands out as a widely utilized and effective method for synthesizing this compound, offering good control over the reaction and minimizing side products. smolecule.commasterorganicchemistry.com This two-step process first involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the desired amine. libretexts.org

Two main pathways can be employed:

Reaction of Phenethylamine (B48288) with Propanal: In this approach, phenethylamine is reacted with propanal. The resulting imine intermediate is then reduced to yield this compound. smolecule.com

Reaction of Propylamine (B44156) with Phenylacetaldehyde: Alternatively, propylamine can be reacted with phenylacetaldehyde, followed by the reduction of the formed imine.

Table 1: Reductive Amination Strategies for this compound Synthesis

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| Phenethylamine | Propanal | e.g., NaBH3CN | This compound |

| Propylamine | Phenylacetaldehyde | e.g., NaBH4 | This compound |

Alkylation Reactions involving Precursor Amines

Direct alkylation of a precursor amine with an appropriate alkyl halide provides another synthetic route to this compound. This method, however, can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org Careful control of reaction conditions is therefore crucial to maximize the yield of the desired secondary amine.

The primary approach involves the alkylation of phenethylamine with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base. smolecule.com The base is necessary to neutralize the hydrogen halide formed during the reaction.

Table 2: Alkylation Reaction for this compound Synthesis

| Amine Precursor | Alkylating Agent | Base | Product |

| Phenethylamine | Propyl bromide or Propyl iodide | e.g., K2CO3 | This compound |

Derivatization of this compound to Complex Molecular Architectures

The secondary amine functionality of this compound makes it a valuable building block for the synthesis of more complex molecules through various chemical transformations.

Formation of Tertiary Amine Derivatives

This compound can be readily converted into tertiary amines through N-alkylation. smolecule.comunacademy.com This involves reacting the secondary amine with an alkyl halide, leading to the substitution of the remaining hydrogen on the nitrogen atom. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a wide variety of alkyl groups and the creation of a diverse library of tertiary amines. The synthesis of hindered tertiary amines can also be achieved through direct reductive amination of ketones with secondary amines. mdpi.com

Esterification to Carbamothioic Acid Analogs

The amine group in this compound can react with appropriate reagents to form carbamothioic acid analogs. While direct esterification to form a carbamate (B1207046) is a common reaction for amines, the formation of carbamothioic acids involves the reaction with a thiocarbonyl-containing molecule. For instance, reaction with thiocarbonyldiimidazole (TCDI) followed by subsequent steps can lead to the formation of thiourea (B124793) derivatives, which are structurally related to carbamothioic acids. scholaris.cagoogle.com

Incorporation into Heterocyclic Systems

This compound can serve as a key synthon for incorporation into various heterocyclic frameworks, which are prevalent in pharmacologically active compounds.

Quinolines: The amine functionality can be utilized in reactions to construct or modify quinoline (B57606) ring systems. uantwerpen.be Quinoline derivatives are known to possess a wide range of biological activities. nih.govresearchgate.net The incorporation of the (2-phenylethyl)propylamino moiety can be achieved through various synthetic strategies, such as nucleophilic substitution reactions on appropriately functionalized quinoline precursors.

Phthalazines and Pyrido[3,4-d]pyridazines: Patent literature describes the use of this compound in the synthesis of phthalazine (B143731) and pyrido[3,4-d]pyridazine (B3350088) derivatives. googleapis.comgoogle.com These compounds have been investigated as H1 receptor antagonists. The synthesis often involves the reaction of this compound with a suitable heterocyclic precursor containing a leaving group, typically carried out in a solvent like N,N-dimethylformamide (DMF) with a base. googleapis.com

Construction of N-Benzylphenethylamine Scaffolds

The synthesis of N-benzylphenethylamine scaffolds, a class of compounds structurally related to this compound, is a significant area of research. These scaffolds are often prepared through reductive amination, a versatile and widely employed method in organic synthesis. researchgate.netnih.gov This approach typically involves the condensation of a phenethylamine derivative with a substituted or unsubstituted benzaldehyde (B42025) to form an imine intermediate. This intermediate is then reduced in situ to yield the final N-benzylphenethylamine product. nih.govmdpi.com

A common procedure involves reacting the appropriate phenethylamine, such as 2,5-dimethoxy-4-bromophenethylamine (2C-B), with a selected benzaldehyde, for instance, 2-methoxybenzaldehyde. nih.gov The reaction is often carried out in a suitable solvent like ethanol (B145695), with a base such as triethylamine. mdpi.com The subsequent reduction of the formed imine is typically achieved using a reducing agent like sodium borohydride (B1222165) to afford the desired N-benzyl derivative. nih.govmdpi.com Other reducing agents, such as sodium cyanoborohydride (NaBH3CN), have also been utilized for this transformation. researchgate.net

Alternative strategies for constructing these scaffolds include the alkylation of a phenethylamine. However, reductive amination is frequently preferred as it provides good control over the reaction and selectivity. researchgate.net The versatility of this method allows for the synthesis of a wide array of N-benzylphenethylamine analogues by varying the substituents on both the phenethylamine and the benzaldehyde starting materials. nih.gov For example, a range of N-benzyl derivatives can be prepared from a single phenethylamine precursor by reacting it with different benzylaldehydes. researchgate.netresearchgate.net A patent for a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, also utilizes a reductive amination step where R-1-(4-methoxyphenyl)-2-propylamine is reacted with benzaldehyde in the presence of a Pt/C catalyst. google.com

The synthesis can be summarized in the following general scheme:

Imine Formation: A phenethylamine is condensed with a benzaldehyde.

Reduction: The resulting imine is reduced to the secondary amine.

This two-step, one-pot process is efficient for generating libraries of N-benzylphenethylamines for various research applications. nih.govmdpi.com

Optimization of Synthetic Processes for this compound and its Derivatives

The optimization of synthetic routes to this compound and its derivatives is crucial for maximizing efficiency, yield, and purity while minimizing side reactions and environmental impact. Key areas of focus include enhancing yield and purity, selecting appropriate solvents and reagents, and precisely controlling reaction conditions.

Achieving high yield and purity in the synthesis of this compound requires careful management of reaction pathways to minimize the formation of byproducts, such as over-alkylated tertiary amines. smolecule.com Common synthetic methods include direct alkylation of phenethylamine with a propyl halide or reductive amination of phenethylamine with propanal. smolecule.com

Strategies to enhance yield and purity include:

Catalyst Selection: In catalytic processes like reductive amination or hydrogenation, the choice of catalyst is critical. For instance, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are effective catalysts for hydrogenation and reductive amination steps, respectively. google.comsmolecule.com

Control of Stoichiometry: Carefully controlling the molar ratio of reactants, such as the amine and the aldehyde in reductive amination, can prevent side reactions. A slight excess of one reagent may be used to drive the reaction to completion, but large excesses can lead to impurities. google.com

Purification Methods: Post-reaction purification is essential. Techniques like crystallization can be highly effective. For instance, precipitating the product from a solvent in which it has low solubility at cooler temperatures can significantly improve purity by separating it from soluble impurities. biotage.com The formation of a salt, such as with L-tartaric acid, followed by basification to retrieve the free amine, is another effective purification strategy for chiral separations and general purification. google.com

The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the reaction pathway itself. biotage.com Solvents can affect the solubility of reactants and intermediates, and their polarity can stabilize or destabilize transition states. smolecule.comreddit.com

For the synthesis of this compound and related amines, a range of solvents can be employed depending on the specific reaction:

Reductive Amination: Alcohols such as methanol (B129727) and ethanol are common solvents for reductive amination reactions, as they effectively dissolve the amine and aldehyde precursors and are compatible with reducing agents like sodium borohydride. mdpi.comgoogle.com

Alkylation: Solvents like dimethylformamide (DMF) are often used for alkylation reactions, although they can sometimes lead to lower yields compared to less reactive solvents. biotage.com

General Considerations: The ideal solvent should dissolve all reactants to facilitate their interaction but ideally allow the product to precipitate upon formation or cooling for easy separation. biotage.comreddit.com The boiling point of the solvent is also a key consideration when the reaction requires heating. biotage.com

The selection of reagents, particularly the reducing agent in reductive aminations or the base in alkylations, is also pivotal. Mild reducing agents like sodium cyanoborohydride or sodium borohydride are often preferred to avoid the reduction of other functional groups. smolecule.com In alkylation reactions, the choice of base (e.g., potassium carbonate) and leaving group on the alkylating agent (e.g., bromide, iodide) will impact the reaction rate and efficiency. smolecule.com

The following interactive table illustrates the effect of solvent choice on reaction outcomes, based on general principles of organic synthesis.

The precise control of reaction parameters such as temperature, reaction time, and pH is fundamental to optimizing the synthesis of this compound.

Temperature: Reaction temperature significantly affects reaction rates. Many syntheses of amine derivatives are performed at controlled temperatures to ensure selectivity. For example, some catalytic hydrogenations are run at temperatures between 0°C and 60°C. google.com Higher temperatures can increase the rate of reaction but may also promote the formation of undesired byproducts. biotage.com Some reactions, like those involving isobutyronitrile (B166230) alkylation, may require initial cooling to temperatures as low as -78°C. smolecule.com

Reaction Time: The duration of a reaction must be sufficient to allow for maximum conversion of starting materials to the desired product. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and to avoid product degradation or the formation of late-stage impurities. google.com

pH Control: The pH of the reaction medium is especially important in aqueous or protic systems. In reductive aminations, the pH must be controlled to favor the formation of the imine or iminium ion without deactivating the reducing agent. For reactions involving extractions, adjusting the pH is a standard method to separate acidic, basic, and neutral compounds. For example, after a reaction, the pH of an aqueous layer can be adjusted to between 2 and 5 to facilitate the extraction of the amine product into an organic solvent. google.com

Mechanistic Investigations of Chemical Reactions involving this compound

Understanding the mechanisms of reactions that form or involve this compound is key to developing new synthetic methods and improving existing ones. Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a particularly atom-economical method for amine synthesis.

The hydroamination of alkenes, such as styrene, with an amine like propylamine, represents a direct route to compounds like this compound. The mechanism of this transformation is highly dependent on the catalyst system employed. acs.org These reactions can be categorized as following either Markovnikov or anti-Markovnikov regioselectivity, where the amine adds to the more or less substituted carbon of the alkene, respectively.

Photoredox-Catalyzed Anti-Markovnikov Hydroamination: An elegant method for accessing phenethylamine derivatives involves a photoredox-catalyzed anti-Markovnikov hydroamination of styrenes. nih.govthieme-connect.com A plausible mechanism for this transformation begins with the excitation of a photocatalyst (PC) by visible light. researchgate.net The proposed catalytic cycle proceeds as follows: nih.govresearchgate.net

Excitation: The photocatalyst is excited by light (e.g., 450 nm).

Single Electron Transfer (SET): The excited catalyst oxidizes the alkene (e.g., styrene) to a radical cation intermediate.

Nucleophilic Addition: An amine nucleophile adds to the radical cation.

Hydrogen Atom Transfer (HAT): A subsequent hydrogen atom transfer step yields the final anti-Markovnikov hydroamination product.

Catalyst Regeneration: The catalyst is regenerated through a separate redox cycle, which may involve a co-catalyst like phenyl disulfide. nih.govthieme-connect.com

This process is significant because it provides direct access to anti-Markovnikov products, which are valuable scaffolds in medicinal chemistry. nih.gov

Metal-Catalyzed Hydroamination: Transition metal catalysts, including those based on copper, rhodium, and palladium, are also widely used for hydroamination reactions. mit.edutum.deacs.org The mechanisms can vary significantly.

Copper-Hydride (CuH) Catalysis: Enantioselective anti-Markovnikov hydroamination can be achieved using copper(I) hydride catalysts. mit.eduacs.org Mechanistic studies suggest a catalytic cycle where the turnover-limiting step is the regeneration of the CuH catalyst from a copper(I) benzoate (B1203000) resting state by reaction with a silane. mit.edu The cycle involves the insertion of the alkene into the Cu-H bond, followed by interception of the resulting copper(I) alkyl species by an amine electrophile. mit.edu

Alkali-Metal-Based Catalysis: Base-catalyzed hydroamination, for instance using KOH in DMSO, can also achieve anti-Markovnikov selectivity. acs.org Deuterium labeling studies suggest that the reaction proceeds via hydroamination where the incoming protons are provided by the solvent. nih.gov

The following table summarizes key features of different hydroamination mechanisms.

Carbonyl-Amine Reactions and Aldehyde Formation Pathways

The reactivity of secondary amines like this compound with carbonyl compounds is a fundamental process in organic chemistry. These reactions typically proceed through nucleophilic addition to the carbonyl carbon.

When this compound reacts with aldehydes or ketones, the initial product is an unstable carbinolamine. Because this compound is a secondary amine, this carbinolamine cannot dehydrate to form a stable imine. Instead, if a proton is available on an adjacent carbon, elimination of water can occur to form an enamine. libretexts.org This reaction is acid-catalyzed and reversible. libretexts.org The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to facilitate the removal of the hydroxyl group as water. libretexts.org

Another significant reaction pathway involving amines is the Strecker reaction, where amino acids degrade in the presence of carbonyl compounds to form aldehydes. researchgate.net Studies on the degradation of phenylalanine in the presence of various carbonyl compounds have shown the formation of both 2-phenylethylamine and phenylacetaldehyde. researchgate.netnih.gov The ratio of the resulting amine to aldehyde is dependent on the specific carbonyl compound used and the reaction conditions, such as temperature, pH, and oxygen content. researchgate.net For example, increasing the temperature at a pH of 6 was found to increase the 2-phenylethylamine/phenylacetaldehyde ratio. researchgate.net This indicates that under certain thermal processing conditions, the formation of amines can be favored over aldehydes.

Furthermore, the deamination of phenethylamines to their corresponding aldehydes is a known metabolic process, often catalyzed by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP). researchgate.netresearchgate.net Studies on related phenethylamine derivatives have confirmed that deamination to an aldehyde is a major metabolic step. researchgate.net

Reductive amination is a key method for synthesizing secondary amines like this compound. This process involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For example, this compound can be synthesized by the reductive amination of phenethylamine with propanal, using a reducing agent like sodium cyanoborohydride. smolecule.com This reaction proceeds through the formation of an imine intermediate which is then reduced to the final secondary amine. smolecule.com The versatility of this method allows for the synthesis of a wide range of substituted amines. nih.govmdpi.com

Table 1: Examples of Carbonyl-Amine Reactions and Synthesis Pathways

| Reaction Type | Reactants | Product(s) | Key Conditions/Catalysts | Reference |

|---|---|---|---|---|

| Enamine Formation | This compound + Aldehyde/Ketone | Enamine | Acid-catalyzed, controlled pH (~5) | libretexts.org |

| Reductive Amination (Synthesis) | Phenethylamine + Propanal | This compound | Reducing agents (e.g., Sodium cyanoborohydride) | smolecule.com |

| Strecker-type Degradation | Phenylalanine + Carbonyl compound | 2-Phenylethylamine, Phenylacetaldehyde | Thermal processing, pH dependent | researchgate.netnih.gov |

| Enzymatic Deamination | Phenethylamine derivatives | Corresponding Aldehyde | Monoamine oxidase (MAO), Cytochrome P450 (CYP) | researchgate.netresearchgate.net |

Studies on Amine Reactivity and Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of organic synthesis for modifying molecular properties and reactivity. solubilityofthings.comtgc.ac.in The amine group in this compound is a versatile functional group that can undergo various transformations.

Common reactions involving the amine functional group include acylation and sulfonylation. smolecule.com

These interconversions are crucial for creating derivatives with altered chemical and physical properties. For example, converting the basic amine to a neutral amide or sulfonamide can significantly change a molecule's solubility, polarity, and biological interactions.

The process of converting functional groups often requires strategic planning to ensure selectivity and high yields. imperial.ac.uk For example, the conversion of an alcohol to an amine can be achieved through intermediate steps involving conversion to a better leaving group, like a tosylate or halide, followed by nucleophilic substitution with an amine or azide, which is then reduced. vanderbilt.edu

Table 2: Key Functional Group Interconversions for Amines

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Name/Type | Reference |

|---|---|---|---|---|

| Secondary Amine | Acyl Chloride / Acid Anhydride | Amide | Acylation | libretexts.orgsolubilityofthings.com |

| Secondary Amine | Sulfonyl Chloride | Sulfonamide | Sulfonylation | libretexts.org |

| Secondary Amine | Alkyl Halide | Tertiary Amine | N-Alkylation | smolecule.com |

| Amide | Dehydrating agent (e.g., POCl₃, P₂O₅) | Nitrile | Dehydration | vanderbilt.edu |

Structural Elucidation and Analytical Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide unambiguous evidence of a compound's identity and constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for (2-Phenylethyl)propylamine are not widely published, the expected chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei can be predicted based on its structure and data from analogous compounds such as propylamine (B44156) and 2-phenylethylamine. chemicalbook.comdocbrown.info

¹H NMR Analysis: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule: the propyl group, the ethyl bridge, and the phenyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Analysis: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including those in the aliphatic chain and the aromatic ring.

The predicted NMR data, based on the analysis of its constituent parts, are summarized below.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.20 - 7.35 (m, 5H) | ~140 (C), ~128.5 (CH), ~126 (CH) | Aromatic protons typically appear as a complex multiplet. Three distinct carbon signals are expected due to symmetry. |

| Benzyl (B1604629) (-CH₂-Ph) | ~2.80 (t, 2H) | ~36 | The methylene (B1212753) group adjacent to the phenyl ring. |

| Methylene (-CH₂-N) | ~2.75 (t, 2H) | ~52 | The methylene group adjacent to the nitrogen atom on the ethyl side. |

| Methylene (N-CH₂-) | ~2.60 (t, 2H) | ~50 | The methylene group adjacent to the nitrogen atom on the propyl side. |

| Methylene (-CH₂-CH₃) | ~1.50 (sextet, 2H) | ~23 | The central methylene group of the propyl chain. |

| Methyl (-CH₃) | ~0.90 (t, 3H) | ~11 | The terminal methyl group of the propyl chain. |

| Amine (-NH-) | Variable | N/A | The chemical shift of the N-H proton is variable and can be confirmed by D₂O exchange. docbrown.info |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass with extremely high accuracy. scispace.com For this compound, HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the theoretical exact mass calculated from its molecular formula, C₁₁H₁₇N. smolecule.combiosynth.com A close match between the experimental and theoretical masses provides strong evidence for the compound's elemental composition. oregonstate.edu

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Theoretical Exact Mass ([M]) | 163.13575 |

| Theoretical Exact Mass of Ion ([M+H]⁺) | 164.14340 |

Chromatographic Separation and Purity Assessment Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. neu.edu.trkau.edu.sa In the context of this compound research and synthesis, it is vital for isolating the compound from reaction byproducts and for assessing its purity.

Both preparative and analytical chromatography are employed. Preparative chromatography is used to purify large quantities of the compound, while analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of a sample with high sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of amines. dergipark.org.tr For this compound, separation would likely be achieved using a C18 stationary phase column. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, possibly containing an ion-pairing agent to improve peak shape and retention for the basic amine. dergipark.org.tr

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mostwiedzy.pl The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column) before being fragmented and detected by the mass spectrometer. tandfonline.com This method is highly effective for separating and identifying volatile amines and can be used for purity assessment. In some cases, derivatization of the amine may be performed to improve its chromatographic properties. mostwiedzy.pl

X-ray Diffraction and Solid-State Analysis of this compound Derived Compounds

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. indianchemicalsociety.com While obtaining single crystals of this compound itself may be challenging, its derivatives can be synthesized to facilitate crystallization. rsc.org For instance, forming a salt with an appropriate acid (e.g., hydrochloride or bromide) or creating a metal complex can yield crystals suitable for analysis. nih.govjocpr.com

Role of 2 Phenylethyl Propylamine in Chemical Biology and Ligand Discovery Research Non Clinical Focus

Scaffold for Receptor Ligand Development

The versatility of the (2-Phenylethyl)propylamine structure has been leveraged to create a diverse array of receptor ligands. By modifying this core, researchers have been able to probe the structure-activity relationships (SAR) of various receptor families, leading to the development of potent and selective research tools.

Design and Synthesis of Histamine (B1213489) H1 Receptor Antagonists

The phenylethylamine core is a recognized pharmacophore in the design of histamine H1 receptor antagonists. While direct derivatization of this compound itself is not extensively documented in this specific context, the broader class of N-phenylethylenediamines and related structures have been instrumental in the development of first-generation antihistamines. researchgate.net The general structure-activity relationship for many H1 antagonists includes two aromatic rings linked to a basic amine, a feature inherent to the this compound scaffold. slideshare.netwikipedia.orgbhsai.org The design of novel H1 receptor antagonists often revolves around a triangular pharmacophore model, which accommodates the phenylethylamine backbone. escholarship.org Research in this area has led to the synthesis of compounds with significant H1 receptor antagonistic activity, comparable to standard drugs like cetirizine (B192768) and mepyramine. escholarship.org The exploration of various substitutions on the phenyl ring and the amine group of phenylethylamine-like structures has been a key strategy in optimizing potency and selectivity. beilstein-journals.orgnih.govnih.gov

Development of Serotonin (B10506) 5-HT2 Receptor Modulators (Agonists and Antagonists)

The phenylethylamine scaffold is a cornerstone in the development of ligands for the serotonin 5-HT2 receptor family, particularly the 5-HT2A and 5-HT2C subtypes. biomolther.orgmdpi.com This structural motif is found in classic hallucinogens that act as 5-HT2A agonists, as well as in compounds designed as antagonists. researchgate.net Researchers have extensively studied the structure-activity relationships of phenethylamine (B48288) derivatives to understand the molecular determinants of agonist versus antagonist activity. biomolther.orgmdpi.com

For instance, modifications on the phenyl ring of the phenylethylamine core, such as the introduction of methoxy (B1213986) and bromo groups, have been shown to significantly influence affinity and efficacy at 5-HT2A receptors. mdpi.com The conversion of the primary amine in some phenylethylamine derivatives to a secondary or tertiary amine, as in this compound, has been explored to modulate activity, although in some cases, this has led to a decrease in 5-HT2A affinity. acs.org Nevertheless, the development of N-benzylphenethylamines (NBOMes) has yielded potent and selective 5-HT2A agonists. mdpi.com

Conversely, strategic modifications of the phenylethylamine scaffold have also led to the discovery of potent 5-HT2 receptor antagonists. researchgate.net Studies have shown that while many phenethylamine derivatives bind to both 5-HT1C and 5-HT2 receptors, achieving high selectivity can be challenging, with many compounds acting as dual agents. nih.gov The inherent flexibility of the phenylethylamine side chain has been a key area of investigation, with the synthesis of conformationally constrained analogues to map the optimal binding conformation at the 5-HT2A receptor. acs.org

| Compound Type | Receptor Target | Activity | Key Findings |

| Phenethylamine Derivatives | 5-HT2A/2C | Agonist/Antagonist | Scaffold is crucial for binding; substitutions on phenyl ring and amine modulate activity and selectivity. biomolther.orgmdpi.comresearchgate.netmdpi.com |

| N-Benzylphenethylamines | 5-HT2A | Agonist | N-benzylation can lead to potent and selective agonists. mdpi.com |

| Conformationally Constrained Phenethylamines | 5-HT2A | Agonist | Used to determine the optimal binding conformation. acs.org |

Exploration of Cannabinoid Receptor Affinity Probes (e.g., CB2 Receptor Antagonists)

While not a direct starting material in many classical cannabinoid syntheses, the phenylethylamine structural element is incorporated into various ligands targeting cannabinoid receptors, particularly the CB2 receptor. The development of selective CB2 receptor ligands is an active area of research, as they hold potential for studying inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. nih.gov

Research has shown that the N-acyl-ethanolamine structure, which includes a phenylethylamine-like moiety, is a feature of some endogenous cannabinoids and their synthetic analogues. frontiersin.org For example, palmitoylethanolamide (B50096) (PEA), an endogenous fatty acid amide, produces antinociceptive effects that are blocked by the CB2 antagonist SR144528, suggesting a role for this type of structure in CB2 receptor modulation. nih.gov

| Compound Class | Target Receptor | Activity | Relevance of Phenylethylamine Scaffold |

| N-Acylethanolamides | CB2 | Agonist (indirect) | The core structure is related to the phenylethylamine motif. nih.govfrontiersin.org |

| Imidazole Derivatives | CB2 | Antagonist/Inverse Agonist | Phenylethylamine-like substructures are often part of more complex antagonists. nih.gov |

Synthesis of Adenosine (B11128) Receptor Ligands (e.g., A2A Receptor)

The this compound scaffold is directly relevant to the development of adenosine receptor ligands. A key example is N6-(2-phenylethyl)adenosine, a potent agonist at adenosine receptors (ARs). mdpi.commedchemexpress.com This compound and its derivatives have been instrumental in probing the structure and function of ARs, particularly the A2A subtype, which is a target for non-dopaminergic treatment strategies in neurodegenerative disease research. nih.gov

The 2-(2-phenylethyl)amino modification on the adenosine core has been shown to enhance affinity for the A2A receptor. nih.gov Further modifications to this basic structure have been explored to create even more potent and selective ligands. For example, N6-(3-phenylpropyl)adenosine derivatives have demonstrated nanomolar affinity for the A3 receptor subtype. researchgate.netnih.gov The synthesis of these compounds typically involves the reaction of a 6-chloropurine (B14466) derivative with the corresponding phenylethylamine or a related amine. researchgate.net

| Compound | Receptor Target | Ki (nM) | Activity |

| N6-(2-Phenylethyl)adenosine | hA3AR | 0.63 | Agonist |

| N6-(2-Phenylethyl)adenosine | rA1AR | 11.8 | Agonist |

| N6-(2-Phenylethyl)adenosine | hA1AR | 30.1 | Agonist |

| N6-(3-Phenylpropyl)adenosine | A3 | 7.5 | Agonist |

| 5'-ethylcarbamoyl-N6-(3-phenylpropyl)adenosine | A3 | 4.5 | Agonist |

| N6-(3-phenylpropyl)-2-chloroadenosine | A3 | 6.4 | Agonist |

Data sourced from multiple studies. medchemexpress.comresearchgate.netnih.gov

Building Block for Enzyme Inhibitor Research

In addition to its role in receptor ligand design, the this compound framework serves as a valuable building block for the synthesis of enzyme inhibitors.

Investigation of Butyrylcholinesterase (BChE) Inhibitors

The N-benzyl-2-phenylethan-1-amine moiety, a close structural relative of this compound, has been identified as a promising scaffold for the development of selective butyrylcholinesterase (BChE) inhibitors. rsc.org BChE is an important therapeutic target in the context of neurodegenerative diseases, where its activity is elevated in later stages. medchemexpress.com

Recent research has focused on derivatives of this scaffold, exploring various substitutions to enhance inhibitory potency and selectivity over acetylcholinesterase (AChE). In one study, a series of compounds based on a 3-benzyloxy-benzylamino chemotype were synthesized and evaluated. rsc.org The synthetic route often involves the reductive amination of a substituted benzaldehyde (B42025) with 2-phenylethan-1-amine, followed by further modifications such as N-alkylation. acs.orgmedchemexpress.com For example, the alkylation of {[3-(Benzyloxy)phenyl]methyl}(2-phenylethyl)amine with n-propyl bromide yields {[3-(Benzyloxy)phenyl]methyl}this compound. medchemexpress.com

Several of these compounds have demonstrated potent and selective inhibition of human BChE (hBChE) in the nanomolar to micromolar range. rsc.org For instance, compounds with specific methoxy substitutions on the benzyl (B1604629) ring have shown high inhibitory activity and selectivity for hBChE over hAChE. rsc.org

| Compound | hBChE IC50 (µM) | hAChE Inhibition at 10 µM |

| {[3-(Benzyloxy)phenyl]methyl}this compound | Data not specified | Weak or no inhibition |

| Compound 28 | 0.171 ± 0.063 | Weak or no inhibition |

| Compound 33 | 0.167 ± 0.018 | Weak or no inhibition |

Data for compounds 28 and 33 are from a study on carltonine-derived compounds. rsc.org

Development of Aldose Reductase (ALR2) Ligands

This compound serves as a structural motif in the exploration of novel ligands for Aldose Reductase (ALR2), an enzyme implicated in the complications of diabetes. nih.gov ALR2 is the initial and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. sciencepublishinggroup.comresearchgate.net Under hyperglycemic conditions, the increased activity of this pathway is linked to the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govsciencepublishinggroup.com Consequently, the inhibition of ALR2 is a key therapeutic strategy, and researchers are actively designing and synthesizing new small molecule inhibitors. sciencepublishinggroup.com

The binding site of ALR2 has two primary subpockets: a catalytic anion-binding site and a hydrophobic specificity pocket. nih.gov The latter's ability to adapt to different ligands through induced fit makes it a prime target for inhibitor design. nih.gov While many established inhibitors are carboxylic acid derivatives, research has expanded to include a diverse range of chemical scaffolds to improve potency and selectivity over the closely related aldehyde reductase (ALR1), which plays a vital role in detoxification. sciencepublishinggroup.comrcsb.org

Research in this area involves synthesizing libraries of compounds and screening them for ALR2 inhibitory activity. For instance, studies on benzopyrazine derivatives have identified compounds with significant ALR2 inhibition, with some showing excellent selectivity over ALR1. sciencepublishinggroup.com The development of such selective inhibitors is crucial, and the this compound scaffold, with its phenylethyl group, can be incorporated into designs targeting the hydrophobic pocket of ALR2. Computational docking studies are often employed to understand the binding modes of these potential inhibitors within the ALR2 active site, guiding further structural modifications to enhance inhibitory potential. researchgate.net

Table 1: Examples of Aldose Reductase Inhibitors This table is for illustrative purposes and does not imply the presence of the this compound moiety in all listed compounds.

| Compound | Type/Class | IC₅₀ Value | Selectivity |

|---|---|---|---|

| Epalrestat | Carboxylic acid derivative | Marketed inhibitor | Known ALR2 inhibitor nih.gov |

| Sorbinil | Hydantoin derivative | 3.14 ± 0.02 µM | Standard for comparison sciencepublishinggroup.com |

| 3'-hydroxyphenyl benzopyrazine (6l) | Benzopyrazine derivative | 1.34 ± 0.07 µM | Excellent selectivity over ALR1 sciencepublishinggroup.com |

| 3'-bromophenyl benzopyrazine (6i) | Benzopyrazine derivative | 3.48 ± 0.66 µM | Comparable to Sorbinil, excellent selectivity sciencepublishinggroup.com |

Inspiration from Natural Product Scaffolds in Chemical Synthesis

The structural framework of this compound is relevant in the synthesis of mimics of natural products, particularly Carltonine-type Amaryllidaceae alkaloids. mdpi.comnih.gov Amaryllidaceae alkaloids are a large group of isoquinoline (B145761) compounds with a wide range of biological activities. researchgate.net Recently, new belladine-type alkaloids, carltonine A and B, were isolated from Narcissus pseudonarcissus cv. Carlton. mdpi.com These natural products demonstrated significant and highly selective inhibitory activity against human butyrylcholinesterase (hBuChE), an enzyme of interest in the study of neurodegenerative diseases like Alzheimer's. mdpi.commdpi.com

Inspired by the structures of carltonine A and B, researchers have synthesized series of compounds to explore their structure-activity relationships as cholinesterase inhibitors. mdpi.comnih.gov This research involves creating structural analogues that mimic the key features of the natural alkaloids. The core structure of these alkaloids often contains a phenylethylamine moiety, making this compound a relevant building block or structural component in the design of these mimics. The goal of such synthetic efforts is to develop novel compounds with potent and selective biological activity, potentially leading to new tools for chemical biology research. mdpi.com The synthesis of diverse scaffolds inspired by natural products is a common strategy to create libraries of compounds with high "natural product-likeness" for biological screening. rsc.org

Table 2: Inhibitory Activity of Carltonine Alkaloids

| Compound | Target | IC₅₀ Value | Selectivity |

|---|---|---|---|

| Carltonine A | hBuChE | 0.91 ± 0.02 µM | >100-fold selective over hAChE mdpi.com |

| Carltonine B | hBuChE | 0.031 ± 0.001 µM | >100-fold selective over hAChE mdpi.com |

This compound as a Bifunctional Substrate in Enzymatic Studies (e.g., Cytochrome P450)

This compound has been identified as a bifunctional substrate for cytochrome P450 (CYP) enzymes. biosynth.com Cytochrome P450s are a superfamily of heme-containing monooxygenase enzymes crucial for the metabolism of a vast array of endogenous and exogenous compounds, including drugs and toxins. mdpi.comebi.ac.uk These enzymes play a central role in Phase I metabolism, typically by introducing or exposing functional groups on a substrate, such as through hydroxylation. mdpi.commdpi.com

The study of how specific compounds interact with and are metabolized by different CYP isozymes is a fundamental aspect of chemical toxicology and drug development research. bioivt.com A compound acting as a substrate for a CYP enzyme will be chemically modified by it. Some compounds can act as mechanism-based inactivators, where the CYP enzyme metabolizes the substrate into a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov

The characterization of this compound as a bifunctional substrate suggests it can be metabolized at different positions by CYP enzymes, making it a useful tool for studying the catalytic mechanisms and substrate specificities of these important enzymes. biosynth.com For example, research on analogues like 2-phenyl-2-(1-piperidinyl)propane has shown mechanism-based inactivation of specific CYP isoforms such as CYP2B1 and CYP2B6, highlighting how modifications to the phenylethylamine core can lead to specific interactions with these enzymes. nih.gov Such studies contribute to a deeper understanding of enzyme function and the structural determinants of substrate binding and metabolism. nih.gov

Table 3: Cytochrome P450 Enzymes and Their Functions

| Enzyme Family | General Function | Location |

|---|---|---|

| CYP1, CYP2, CYP3 | Metabolism of xenobiotics (drugs, toxins) | Primarily liver microsomes mdpi.comebi.ac.uk |

| Mitochondrial CYPs | Steroid and bile acid synthesis, Vitamin D metabolism | Mitochondria ebi.ac.uk |

Future Directions and Emerging Research Avenues for 2 Phenylethyl Propylamine

Advancements in Novel Synthetic Methodologies and Catalytic Systems

The synthesis of secondary amines like (2-Phenylethyl)propylamine often involves established methods such as direct alkylation of phenethylamine (B48288) or reductive amination. smolecule.com However, future research is poised to move beyond these traditional approaches towards more sophisticated and efficient catalytic systems that offer greater selectivity, yield, and sustainability.

One promising direction is the development of novel catalytic hydrogenation techniques. While palladium on carbon is a common catalyst for such reactions, future work could explore bimetallic or supported nanocatalysts to enhance activity and selectivity under milder conditions, thereby reducing energy consumption and by-product formation. smolecule.com Another area of advancement lies in refining reductive amination processes. The use of more advanced reducing agents and the development of chiral catalysts could enable the enantioselective synthesis of this compound derivatives, which is crucial for applications in medicinal chemistry. google.commdpi.com

Furthermore, cutting-edge synthetic strategies that have shown success with related phenethylamine derivatives could be adapted for this compound. These include:

Nickel/Photoredox Cross-Electrophile Coupling: This modern technique allows for the modular assembly of β-phenethylamine derivatives from aliphatic aziridines and aryl iodides under mild conditions, avoiding the need for harsh reagents. acs.org

Titanium-Mediated Aziridine Ring-Opening: The use of Lewis acids like Titanium tetrachloride (TiCl₄) to mediate the ring-opening of substituted aziridines can produce complex phenethylamine structures through the formation of a phenonium ion intermediate. nih.gov

Metal-Free Cyclization Reactions: Recent developments have shown the synthesis of related heterocyclic structures through the cyclization of phenylethyl acetate (B1210297) derivatives with amines, a strategy that could be explored for novel reactions involving this compound. rsc.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Advanced Catalytic Hydrogenation | Higher yields, improved selectivity, milder reaction conditions, better atom economy. smolecule.com | Development of novel bimetallic or supported nanocatalysts. |

| Asymmetric Reductive Amination | Access to specific stereoisomers for pharmacological studies. google.commdpi.com | Design of new chiral catalysts and optimization of reaction conditions. |

| Nickel/Photoredox Coupling | Modular synthesis, mild reaction conditions, broad substrate scope. acs.org | Adaptation of the methodology for N-propylation of phenethylamine precursors. |

| TiCl₄-Mediated Aziridine Opening | Access to complex and substituted derivatives. nih.gov | Investigation of substrate scope and reaction mechanism for propyl-substituted amines. |

Integration of Advanced Computational Design with Synthetic Efforts

The synergy between computational chemistry and synthetic organic chemistry offers a powerful paradigm for accelerating research. For this compound, computational tools can guide the design of new synthetic pathways and predict the properties of novel derivatives before their synthesis, saving time and resources. nih.govtechno-press.org

Future research will likely involve the extensive use of Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies. acs.orgnih.govnih.gov These methods can establish correlations between the structural features of this compound derivatives and their chemical or biological activities. For instance, by modeling how substitutions on the phenyl ring or alterations to the alkyl chains affect receptor binding, researchers can prioritize the synthesis of compounds with enhanced properties. acs.orgnih.gov

Molecular docking simulations can provide detailed insights into the potential interactions of this compound with biological targets like enzymes or receptors. nih.govubbcluj.robiomolther.org By predicting binding affinities and conformations, these in-silico studies can help identify promising candidates for development as research tools or therapeutic leads. nih.gov Furthermore, computational approaches can be employed to design more efficient synthetic routes by modeling reaction intermediates and transition states, thus predicting the most favorable reaction conditions. nih.govelifesciences.org

| Computational Method | Application to this compound Research | Potential Outcome |

| QSAR/CoMFA | Predict activity of new derivatives based on structural features. acs.orgnih.gov | Prioritization of synthetic targets with desired properties. |

| Molecular Docking | Simulate binding to biological targets (e.g., receptors, enzymes). nih.govbiomolther.org | Identification of potential biological functions and design of new ligands. |

| Density Functional Theory (DFT) | Analyze reaction mechanisms and transition states. nih.gov | Optimization of synthetic routes and prediction of reactivity. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its complexes. nih.gov | Understanding conformational changes and interaction stability. |

Exploration of Undiscovered Chemical Reactivity and Mechanistic Pathways

While the basic reactivity of secondary amines is well-documented, the specific chemical behavior of this compound offers fertile ground for new discoveries. smolecule.com The interplay between the aromatic phenethyl group and the aliphatic propyl group may give rise to unique reactivity patterns that have yet to be explored.

Future investigations could focus on intramolecular cyclization reactions, where the phenethyl moiety could participate in reactions with the nitrogen atom or the propyl group under specific catalytic conditions to form novel heterocyclic scaffolds. The formation of phenonium ions from related structures suggests that such intermediates could play a role in the reactivity of this compound, leading to skeletal rearrangements and the formation of complex products. nih.gov

Another important area for research is the metabolic fate of this compound. Understanding its biotransformation pathways, including oxidation, N-acetylation, and conjugation, is crucial. nih.gov The potential for the formation of N-nitroso compounds under certain conditions is also a critical aspect of its chemical reactivity that warrants investigation. acs.org Detailed mechanistic studies, combining experimental work with computational analysis, will be essential to unravel these undiscovered pathways.

Expansion into New Areas of Chemical Biology and Research Tool Development

The structural similarity of this compound to endogenous monoamines and other biologically active phenethylamines suggests its potential as a scaffold for developing new tools for chemical biology. smolecule.comnih.gov By modifying its structure, researchers could create probes to study various biological processes with high specificity.

One avenue of exploration is the development of ligands for specific receptor subtypes. Phenethylamine derivatives are known to interact with a wide range of receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. biomolther.orgnih.gov By systematically altering the structure of this compound and evaluating the binding affinity of the resulting analogues, it may be possible to develop highly selective agonists or antagonists for these targets. Such compounds would be invaluable as research tools for dissecting the roles of these receptors in health and disease. nih.govnih.gov

Furthermore, this compound derivatives could be designed as inhibitors for enzymes such as monoamine oxidase (MAO) or carbonic anhydrase. nih.govnih.gov The development of selective inhibitors is a major goal in medicinal chemistry, and the phenethylamine scaffold provides a versatile starting point. By incorporating photoreactive groups or fluorescent tags, derivatives of this compound could also be transformed into photoaffinity labels or imaging agents to visualize biological targets and processes. elifesciences.orgnih.govnih.gov This expansion into chemical biology could unlock new applications for this versatile compound.

Q & A

What are the primary synthetic routes for (2-Phenylethyl)propylamine, and how are they optimized for yield and purity?

Basic Research Focus

The synthesis typically employs nucleophilic substitution of haloalkanes with amines or reductive amination of phenyl-2-propanone using catalysts like nickel under hydrogen gas. Key parameters include reaction time (12–24 hours), temperature (60–80°C), and solvent selection (e.g., ethanol or THF). Base additives (e.g., NaOH) improve substitution efficiency, while catalytic hydrogenation requires precise pressure control (1–3 atm) to minimize side products .

Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy resolves the amine and phenyl proton environments, while Infrared (IR) spectroscopy identifies N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), and X-ray crystallography confirms stereochemistry in crystalline derivatives .

How can researchers resolve contradictions in reaction yields reported for reductive amination of phenyl-2-propanone?

Advanced Research Focus

Discrepancies arise from competing pathways, such as over-reduction to secondary amines or ketone dimerization. Kinetic studies using gas chromatography-mass spectrometry (GC-MS) track intermediates. Optimizing hydrogenation pressure (1.5 atm) and catalyst loading (5% Pd/C) suppresses side reactions, while in situ FTIR monitors NH stretching to confirm intermediate formation .

What role does this compound play in enzyme-catalyzed propylamine transfer reactions?

Advanced Research Focus

In Sulfolobus solfataricus, propylamine transferase uses this compound analogs as substrates, transferring propylamine moieties to polyamine precursors like spermidine. Competitive inhibition studies with 5′-methylthioadenosine (Ki = 3.7 µM) reveal substrate-binding dynamics. Mutagenesis of the enzyme’s active site (e.g., Asp-123) disrupts catalytic efficiency, validated via stopped-flow kinetics .

How is X-ray photoelectron spectroscopy (XPS) applied to study this compound distribution in polymer brushes?

Advanced Research Focus

Post-polymerization modification of poly(glycidyl methacrylate) brushes with this compound derivatives is analyzed via XPS depth profiling with C-60 cluster ion sputtering. Homogeneous amine distribution (except top 5 nm) is observed, with diffusion rates quantified using Fick’s law. Reaction time (2–24 hours) correlates with amine density, while steric hindrance limits protein (e.g., BSA) penetration beyond surface layers .

What methodologies enable the use of this compound derivatives in RNA-targeted therapeutics?

Advanced Research Focus

Dimeric inhibitors (e.g., Targaprimir-515) incorporate this compound spacers to bridge RNA-binding modules. Optimizing spacer length (4 propylamine units) enhances pri-miR-515 binding affinity (IC₅₀ = 1 µM). Surface plasmon resonance (SPR) confirms binding kinetics (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 3.5 × 10⁻³ s⁻¹), and luciferase reporters validate Drosha processing inhibition in HER2-negative cancer models .

How are pyrolysis-GC/MS and thermogravimetric analysis (TGA) used to study thermal degradation of polyphosphazenes containing this compound?

Advanced Research Focus

Pyrolysis at 600°C under helium generates propylamine fragments (m/z 59, 86), detected via NPD-GC/MS. TGA reveals 30% mass loss at 250°C, attributed to amine volatilization. Density functional theory (DFT) simulations (B3LYP/6-31G*) predict degradation pathways, validated by comparing experimental and calculated fragment ion ratios .

What strategies mitigate aggregation-induced fluorescence quenching in silica nanoparticles modified with this compound?

Advanced Research Focus

Co-condensation with tetraethyl orthosilicate (TEOS) at pH 9.5 produces monodisperse nanoparticles (50–100 nm). Fluorescence lifetime imaging (FLIM) confirms reduced self-quenching at 0.1 mM propylamine loading. Zeta potential measurements (-25 mV) ensure colloidal stability, and Förster resonance energy transfer (FRET) assays quantify surface accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.